molecular formula C10H12N2O4 B7934919 3-(5-Methoxy-2-nitrophenoxy)azetidine

3-(5-Methoxy-2-nitrophenoxy)azetidine

Cat. No.: B7934919
M. Wt: 224.21 g/mol
InChI Key: MHPOTHYUZHRRRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(5-Methoxy-2-nitrophenoxy)azetidine is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a methoxy group and a nitro group attached to a phenoxy ring, which is further connected to an azetidine ring. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability properties to the compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Methoxy-2-nitrophenoxy)azetidine can be achieved through various synthetic routes. . This reaction is efficient for synthesizing functionalized azetidines, although it has inherent challenges due to the reactivity of the imine and alkene components.

Another method involves the reaction of a carbon-nitrogen double bond with dimethoxyethylene in a [2 + 2] cycloaddition to form the corresponding azetidine . This method provides a good yield and is relatively straightforward.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(5-Methoxy-2-nitrophenoxy)azetidine undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The methoxy group can be demethylated to form a hydroxyl group.

    Substitution: The phenoxy ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of 3-(5-Amino-2-nitrophenoxy)azetidine.

    Reduction: Formation of 3-(5-Hydroxy-2-nitrophenoxy)azetidine.

    Substitution: Formation of halogenated derivatives of this compound.

Mechanism of Action

The mechanism of action of 3-(5-Methoxy-2-nitrophenoxy)azetidine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to act as a nucleophile or electrophile in various chemical reactions. The presence of the nitro and methoxy groups can influence its reactivity and interaction with biological molecules, potentially leading to antimicrobial or antiviral effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(5-Methoxy-2-nitrophenoxy)azetidine is unique due to its specific substitution pattern on the phenoxy ring and the presence of both methoxy and nitro groups. This combination imparts distinct reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

3-(5-methoxy-2-nitrophenoxy)azetidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O4/c1-15-7-2-3-9(12(13)14)10(4-7)16-8-5-11-6-8/h2-4,8,11H,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHPOTHYUZHRRRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)[N+](=O)[O-])OC2CNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.